3-Fluorocyclobutane-1-thiol
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Overview
Description
3-Fluorocyclobutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound features a cyclobutane ring with a fluorine atom and a thiol group (-SH) attached to it. Thiols are known for their distinctive and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorocyclobutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-fluorocyclobutyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the thiol product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 3-fluorocyclobutyl bromide to form an intermediate isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method helps to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Iodine (I_2) or bromine (Br_2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents like DMSO.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives depending on the electrophile used.
Scientific Research Applications
3-Fluorocyclobutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluorocyclobutane-1-thiol involves its ability to form disulfide bonds through oxidation. In biological systems, thiols can react with other thiol-containing molecules to form disulfide bridges, which are crucial for protein folding and stability . The thiol group can also act as a nucleophile, participating in various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chlorocyclobutane-1-thiol: Contains a chlorine atom instead of fluorine, which affects its reactivity and chemical properties.
Cyclobutane-1,1-dithiol: Contains two thiol groups, leading to different reactivity and applications.
Uniqueness
3-Fluorocyclobutane-1-thiol is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in certain chemical reactions. The fluorine atom also influences the compound’s electronic properties, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C4H7FS |
---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3-fluorocyclobutane-1-thiol |
InChI |
InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
InChI Key |
UZNCXEZARHZUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)F |
Origin of Product |
United States |
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